molecular formula C21H20FNO2S B15004125 1-(4-fluorophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

1-(4-fluorophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B15004125
M. Wt: 369.5 g/mol
InChI Key: GKDVYKIAIHZAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound with a unique structure that includes a fluorophenyl group, a thienyl group, and a quinolinedione core

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multiple steps, including the formation of the quinolinedione core and the introduction of the fluorophenyl and thienyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1-(4-fluorophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may have potential biological activities that are of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can be compared with other similar compounds, such as:

  • 1-(4-chlorophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
  • 1-(4-bromophenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
  • 1-(4-methylphenyl)-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C21H20FNO2S/c1-21(2)10-17-20(18(24)11-21)16(13-7-8-26-12-13)9-19(25)23(17)15-5-3-14(22)4-6-15/h3-8,12,16H,9-11H2,1-2H3

InChI Key

GKDVYKIAIHZAIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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